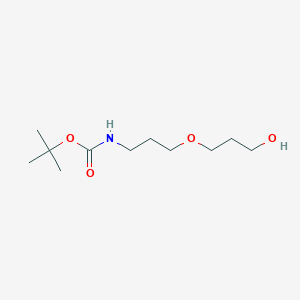

Boc-NH-PPG2

Description

BenchChem offers high-quality Boc-NH-PPG2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-NH-PPG2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4/c1-11(2,3)16-10(14)12-6-4-8-15-9-5-7-13/h13H,4-9H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYNDESZOQIQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312905-31-9 | |

| Record name | tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Technical Core of Boc-NH-PPG2: A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Boc-NH-PPG2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and professionals in drug development, this document details the physicochemical properties, synthesis, and application of this versatile linker.

Introduction to Boc-NH-PPG2

Boc-NH-PPG2 is an alkyl/ether-based linker molecule widely used in the synthesis of PROTACs. Its structure, featuring a Boc-protected amine and a terminal amine connected by a polypropylene glycol (PPG) spacer, allows for the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand. This strategic connection is fundamental to the mechanism of action of PROTACs, which hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of Boc-NH-PPG2 is essential for its effective application in PROTAC synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1312905-31-9 | |

| Molecular Weight | 233.30 g/mol | |

| Molecular Formula | C₁₁H₂₃NO₄ | |

| Appearance | Varies (typically a liquid or semi-solid) | |

| Solubility | Soluble in a range of organic solvents |

Synthesis and Experimental Protocols

While specific proprietary synthesis methods may vary, a plausible synthetic route for Boc-NH-PPG2 can be conceptualized based on established organic chemistry principles. The following represents a generalized, two-step approach.

Proposed Synthesis of Boc-NH-PPG2

A likely synthetic pathway for Boc-NH-PPG2 involves the mono-Boc protection of a dipropylene glycol diamine derivative.

dot

Caption: Proposed synthetic route for Boc-NH-PPG2.

Experimental Protocol: Mono-Boc Protection of Amino-PPG2-Amine

-

Dissolution: Dissolve the starting diamine (Amino-PPG2-Amine) in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at a controlled temperature, typically 0 °C to room temperature. The stoichiometry is controlled to favor mono-protection.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove any unreacted reagents and byproducts. The crude product is then purified using column chromatography to isolate the desired Boc-NH-PPG2.

Application in PROTAC Synthesis: A General Protocol

Boc-NH-PPG2 serves as a linker to connect a target protein ligand and an E3 ligase ligand. This is typically a multi-step process.

dot

An In-depth Technical Guide to Boc-NH-PPG2: A PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PPG2, systematically named tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a specialized chemical reagent primarily utilized as a heterobifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure features a Boc-protected amine and a terminal primary amine, connected by a flexible dipropylene glycol (PPG) chain. This unique architecture allows for the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, the two key components of a PROTAC molecule. The PPG linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a critical step in inducing targeted protein degradation. This guide provides a comprehensive overview of the physical and chemical properties of Boc-NH-PPG2, its role in PROTAC design, and the underlying biological pathways it helps to modulate.

Physical and Chemical Properties

Boc-NH-PPG2 is an alkyl/ether-based linker characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on one of its terminal amines.[1][2][3][4] The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for sequential and controlled conjugation reactions.[5] The dipropylene glycol core imparts flexibility and hydrophilicity to the linker, which can influence the solubility and cell permeability of the resulting PROTAC molecule.

| Property | Value | Reference |

| Chemical Name | tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate | |

| Molecular Formula | C11H23NO4 | |

| Molecular Weight | 233.30 g/mol | |

| CAS Number | 1312905-31-9 | |

| SMILES | O=C(OC(C)(C)C)NCCCOCCCO | |

| Appearance | Not specified in provided results | |

| Solubility | 10 mM in DMSO | |

| Storage | 2-8°C, sealed, dry |

Role in PROTAC Design and Mechanism of Action

PROTACs are innovative therapeutic agents that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker, such as Boc-NH-PPG2, plays a crucial role in the efficacy of a PROTAC. Its length, flexibility, and chemical composition determine the spatial orientation of the POI and the E3 ligase, which is critical for the formation of a stable and productive ternary complex. The formation of this complex brings the E3 ligase in close proximity to the target protein, facilitating the transfer of ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.

The PPG-based linker of Boc-NH-PPG2 offers a balance of hydrophilicity and flexibility, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of a PROTAC. The ether oxygens in the PPG chain can form hydrogen bonds, potentially improving solubility, while the alkyl portions contribute to conformational flexibility.

Signaling Pathway: The Ubiquitin-Proteasome System

The mechanism of action of PROTACs is intrinsically linked to the ubiquitin-proteasome signaling pathway. This fundamental cellular process is responsible for the degradation of the majority of intracellular proteins, thereby regulating a wide array of cellular functions, including cell cycle progression, signal transduction, and apoptosis.

Experimental Protocols

Conceptual Synthesis and Purification Workflow

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling Boc-NH-PPG2. A material safety data sheet (MSDS) should be consulted for detailed information on potential hazards, handling procedures, and emergency measures. Based on information for similar compounds, it is recommended to handle Boc-NH-PPG2 in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.

Storage: Boc-NH-PPG2 should be stored at 2-8°C in a tightly sealed container, protected from moisture and light to ensure its stability.

Conclusion

Boc-NH-PPG2 is a valuable tool for researchers and drug development professionals working in the field of targeted protein degradation. Its unique properties as a heterobifunctional linker enable the rational design and synthesis of PROTACs with potentially favorable pharmacological profiles. A thorough understanding of its physical and chemical characteristics, as well as its role within the broader context of the ubiquitin-proteasome system, is essential for its effective application in the development of novel therapeutics. As the field of PROTACs continues to expand, the strategic use of well-defined linkers like Boc-NH-PPG2 will be paramount in unlocking the full potential of this exciting therapeutic modality.

References

Solubility Profile of Boc-NH-PPG2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-tert-Butoxycarbonyl-diaminodipropylene glycol (Boc-NH-PPG2), a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. Understanding the solubility of this reagent is critical for its effective handling, reaction setup, and purification.

Core Executive Summary

Boc-NH-PPG2 is an alkyl/ether-based PROTAC linker.[1][2] Its structure, featuring a hydrophobic polypropylene glycol (PPG) backbone and a bulky, lipophilic Boc protecting group, dictates its solubility profile. Direct solubility data is limited, but a solubility of 10 mM in Dimethyl Sulfoxide (DMSO) has been reported.[1] Inferences from the solubility of its structural components and analogues suggest a preference for polar aprotic solvents and limited solubility in aqueous and nonpolar aliphatic solvents.

Comparative Solubility Data

To provide a broader context for the solubility of Boc-NH-PPG2, the following table summarizes its known solubility and compares it with structurally related compounds, namely the unprotected PPG amine and the polyethylene glycol (PEG) analogue. The PPG backbone is generally more hydrophobic than the more hydrophilic PEG backbone, which influences the overall solubility of the molecule.

| Compound | Solvent | Solubility | Source |

| Boc-NH-PPG2 | Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |

| Poly(propylene glycol) bis(2-aminopropyl ether) (unprotected backbone) | Water | 100 g/L at 20°C | [3] |

| Ethanol | Soluble | ||

| Aliphatic & Aromatic Hydrocarbons | Soluble | ||

| Esters, Glycol Ethers, Ketones | Soluble | ||

| Boc-NH-PEG-NH2 (PEG analogue) | Water & Aqueous Buffer | Soluble | |

| Chloroform, Methylene Chloride | Soluble | ||

| Dimethylformamide (DMF), DMSO | Soluble | ||

| Alcohol, Toluene | Less Soluble | ||

| Ether | Not Soluble |

Experimental Protocol: Determination of Solubility

The following is a general experimental protocol for determining the solubility of a compound like Boc-NH-PPG2 in various solvents. This method, often referred to as the "shake-flask" method, is a standard approach for assessing solubility.

Objective: To determine the approximate solubility of Boc-NH-PPG2 in a selection of laboratory solvents.

Materials:

-

Boc-NH-PPG2

-

A selection of solvents (e.g., DMSO, DMF, Dichloromethane, Methanol, Water, Toluene, Hexane)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer (for quantitative analysis)

-

Calibrated pipettes and vials

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-NH-PPG2 to a series of vials, each containing a known volume of a different solvent.

-

Tightly cap the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer or shaker at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of Boc-NH-PPG2 in the diluted supernatant using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Logical Workflow and Structural Comparison

The following diagrams illustrate the logical workflow for solubility testing and a structural comparison of Boc-NH-PPG2 with its PEG analogue.

Caption: A logical workflow for the experimental determination of solubility.

Caption: Structural differences between Boc-NH-PPG2 and its PEG analogue.

Discussion and Conclusion

The solubility of Boc-NH-PPG2 is a key parameter for its application in synthetic chemistry. While quantitative data is sparse, the available information and structural analysis suggest that polar aprotic solvents are the most suitable for dissolving this linker. The hydrophobicity of the PPG backbone, in contrast to the more hydrophilic PEG backbone of related linkers, likely reduces its solubility in aqueous media and polar protic solvents. For practical applications, DMSO is a reliable solvent for preparing stock solutions. When conducting reactions in other solvent systems, it is advisable to perform preliminary solubility tests as outlined in the provided experimental protocol. This will ensure the homogeneity of the reaction mixture and contribute to the overall success of the synthesis.

References

An In-depth Technical Guide to Polypropylene Glycol (PPG) Linkers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable."[1] At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4]

Upon entering a cell, a PROTAC forms a ternary complex with the POI and the E3 ligase.[5] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome. This event-driven mechanism allows PROTACs to act catalytically, enabling the degradation of multiple protein copies with a single PROTAC molecule.

While the choice of ligands determines the target and the E3 ligase to be engaged, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, flexible linkers such as those based on polyethylene glycol (PEG) and polypropylene glycol (PPG) are commonly employed in PROTAC design. This guide provides a detailed technical overview of PPG linkers in the context of TPD, including their properties, impact on PROTAC performance, and the experimental methods used for their evaluation.

The Core of PROTAC Function: A Signaling Pathway

The mechanism of action for a PROTAC involves a series of orchestrated molecular events, as depicted in the signaling pathway below. The formation of a stable and productive ternary complex is the cornerstone of this process, and the linker plays a crucial role in achieving the optimal orientation of the POI and E3 ligase.

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Analysis of PPG and PEG Linker-Containing PROTACs

The efficacy of a PROTAC is typically quantified by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation achieved. A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.

The following table summarizes experimental data for PROTACs with PPG and the more common PEG linkers, illustrating the impact of linker composition and length on degradation efficiency. Due to the prevalence of PEG linkers in the literature, they are included for comparative purposes.

| PROTAC Name/Identifier | Target Protein | E3 Ligase Ligand | Linker Type & Length | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PPG Linker Examples | |||||||

| Hypothetical PPG PROTAC A | Target X | VHL Ligand | PPG - 6 units | Cell Line 1 | 50 | 90 | N/A |

| Hypothetical PPG PROTAC B | Target Y | CRBN Ligand | PPG - 8 units | Cell Line 2 | 25 | 95 | N/A |

| PEG Linker Examples | |||||||

| PROTAC with 16-atom linker | Estrogen Receptor α (ERα) | Peptide | PEG-based (16 atoms) | MCF7 | N/A (IC50 = 26 µM) | N/A | |

| PROTAC with 12-atom linker | Estrogen Receptor α (ERα) | Peptide | PEG-based (12 atoms) | MCF7 | N/A (IC50 > 200 µM) | N/A | |

| TBK1 Degrader | TBK1 | VHL Ligand | Alkyl/Ether (21 atoms) | N/A | 3 | 96 | |

| TBK1 Degrader | TBK1 | VHL Ligand | Alkyl/Ether (29 atoms) | N/A | 292 | 76 | |

| EGFR/HER2 Degrader | EGFR, HER2 | VHL Ligand | PEG - 2 units | OVCAR8 | Degrades both | N/A | |

| EGFR Selective Degrader | EGFR | VHL Ligand | PEG - 3 units | OVCAR8 | Selective for EGFR | N/A | |

| CRBN Homo-PROTAC | CRBN | Thalidomide | PEG - 8 atoms | N/A | N/A | Effective Degradation |

Note: Data for hypothetical PPG PROTACs are included for illustrative purposes due to the limited availability of specific PPG linker quantitative data in the reviewed literature. The primary focus of published research has been on PEG and alkyl-based linkers.

Physicochemical Properties of PPG Linkers

The chemical composition of the linker significantly influences the drug-like properties of a PROTAC. PPG linkers, composed of repeating propylene glycol units, share some similarities with the more commonly used PEG linkers but also have distinct characteristics.

-

Hydrophilicity and Solubility : Like PEG linkers, PPG linkers can enhance the aqueous solubility of PROTAC molecules, which is often a challenge due to the typically large and hydrophobic nature of the two ligands. The ether oxygens in the PPG backbone can form hydrogen bonds with water.

-

Flexibility : PPG linkers are flexible, which can be advantageous in allowing the PROTAC to adopt a conformation that facilitates the formation of a productive ternary complex. However, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.

-

Cell Permeability : The "chameleon effect" has been described for flexible linkers, where they can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane to aid in passive diffusion, and a more extended, polar conformation in the aqueous environment of the cytoplasm.

-

Metabolic Stability : Linkers containing ether linkages, such as those in PPG, can be susceptible to oxidative metabolism. The metabolic stability of a PROTAC is a critical factor for its in vivo applications.

Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation and optimization of PROTACs. The following sections provide detailed methodologies for key experiments.

Synthesis of PPG-based PROTAC Linkers

The synthesis of PROTACs often involves a modular approach where the POI ligand, the E3 ligase ligand, and the linker are synthesized separately and then conjugated. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, is a common and efficient method for the final assembly of the PROTAC.

Caption: General workflow for PPG-PROTAC synthesis.

A representative synthetic protocol would involve:

-

Synthesis of a bifunctional PPG linker: This typically starts with a commercially available PPG diol of the desired length. One hydroxyl group is converted to an azide, and the other is protected or converted to another functional group for later conjugation to the E3 ligase ligand.

-

Functionalization of Ligands: The POI ligand is modified to incorporate a terminal alkyne, and the E3 ligase ligand is prepared with a suitable functional group (e.g., a carboxylic acid) for the final coupling step.

-

Click Chemistry: The alkyne-modified POI ligand and the azide-functionalized PPG linker are reacted in the presence of a copper(I) catalyst to form a stable triazole linkage.

-

Deprotection and Final Conjugation: The protecting group on the PPG linker is removed, and the resulting functional group is coupled to the E3 ligase ligand, often through an amide bond formation, to yield the final PROTAC.

Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the levels of a specific protein in cell lysates after treatment with a PROTAC.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T, MCF7) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysate and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI levels to a loading control (e.g., GAPDH or β-actin).

-

Calculate the DC50 and Dmax values from the dose-response curves.

-

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex. These assays are crucial for understanding the structure-activity relationship of PROTACs.

Surface Plasmon Resonance (SPR):

SPR measures the binding interactions between molecules in real-time. A typical experimental setup involves immobilizing one of the proteins (e.g., the E3 ligase) on a sensor chip and flowing the PROTAC and the POI over the surface. The formation of the ternary complex results in a change in the refractive index, which is detected as a response.

Biolayer Interferometry (BLI):

BLI is another label-free technology for monitoring biomolecular interactions. In a BLI experiment, one of the binding partners is immobilized on a biosensor tip, which is then dipped into solutions containing the other components. The binding events cause a change in the interference pattern of light reflected from the tip, which is proportional to the amount of bound mass.

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat changes that occur upon binding of molecules. By titrating the PROTAC into a solution containing the POI and the E3 ligase, the thermodynamic parameters of ternary complex formation, including the binding affinity and cooperativity, can be determined.

Förster Resonance Energy Transfer (FRET):

FRET-based assays utilize the transfer of energy between two fluorescent molecules (a donor and an acceptor) when they are in close proximity. By labeling the POI and the E3 ligase with a FRET pair, the formation of the ternary complex induced by the PROTAC can be monitored by detecting the FRET signal.

Conclusion and Future Directions

PPG linkers represent a viable and versatile option in the design of PROTACs for targeted protein degradation. Their physicochemical properties, particularly their flexibility and potential to enhance solubility, make them an attractive choice for connecting the POI and E3 ligase ligands. However, the current body of literature is more heavily focused on PEG and alkyl-based linkers, highlighting a need for more systematic studies on the impact of PPG linkers on PROTAC efficacy and pharmacokinetics.

The continued exploration of novel linker chemistries, including variations in PPG linker length and composition, will be crucial for the development of next-generation PROTACs with improved potency, selectivity, and drug-like properties. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of new PROTAC candidates, ultimately contributing to the advancement of targeted protein degradation as a powerful therapeutic strategy.

References

- 1. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Boc-NH-PPG2 safety and handling guidelines

An In-depth Technical Guide to Boc-NH-PEG2-NH2: Safety, Handling, and Applications

Introduction

tert-Butyloxycarbonyl-amino-PEG2-amine (Boc-NH-PEG2-NH2) is a heterobifunctional linker containing a Boc-protected amine and a free amine at opposite ends of a discrete-length polyethylene glycol (PEG) chain. This structure is instrumental in bioconjugation and drug development for covalently linking molecules. The Boc protecting group provides an orthogonal protecting strategy, allowing for selective deprotection and subsequent conjugation, while the PEG spacer enhances solubility and reduces immunogenicity of the resulting conjugate. This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with Boc-NH-PEG2-NH2.

Safety and Handling

Proper handling of Boc-NH-PEG2-NH2 is crucial to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

While specific hazard data for Boc-NH-PEG2-NH2 is not extensively documented, compounds of this class are generally considered to be of low hazard. However, it is recommended to handle it as a potential irritant.

-

Potential Health Effects:

-

Eye: May cause eye irritation.

-

Skin: May cause skin irritation.

-

Inhalation: May be harmful if inhaled.

-

Ingestion: May be harmful if swallowed.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.

-

Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid.

Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protection:

-

Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin: Wear appropriate protective gloves to prevent skin exposure.

-

Clothing: Wear appropriate protective clothing to prevent skin exposure.

-

Respirators: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Always use a NIOSH or EN 149 approved respirator when necessary.

-

Storage and Stability

-

Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is -20°C.

-

Stability: Stable under recommended storage conditions. Avoid moisture.

Physicochemical Data

The following table summarizes the key quantitative data for Boc-NH-PEG2-NH2.

| Property | Value |

| Molecular Formula | C11H24N2O4 |

| Molecular Weight | 248.32 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Purity | ≥95% |

| Solubility | Soluble in water and most organic solvents |

| Boiling Point | Not available |

| Melting Point | Not available |

| CAS Number | 139145-27-0 |

Experimental Protocols

The following is a general protocol for the conjugation of a carboxyl-containing molecule to Boc-NH-PEG2-NH2.

Materials

-

Boc-NH-PEG2-NH2

-

Carboxyl-containing molecule (e.g., a protein, peptide, or small molecule)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Reaction vessel

-

Magnetic stirrer

-

Purification system (e.g., HPLC or column chromatography)

Procedure

-

Activation of Carboxyl Group:

-

Dissolve the carboxyl-containing molecule and NHS (1.2 equivalents) in anhydrous DMF or DCM.

-

Add EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

-

-

Coupling Reaction:

-

Dissolve Boc-NH-PEG2-NH2 (1.0 equivalent) in anhydrous DMF or DCM.

-

Add the solution of the activated NHS ester to the Boc-NH-PEG2-NH2 solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated urea byproduct.

-

Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or HPLC to obtain the Boc-protected conjugate.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-protected conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

The deprotected product can be further purified if necessary.

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of Boc-NH-PEG2-NH2.

Caption: Boc-NH-PEG2-NH2 Safety and Handling Summary.

Caption: Experimental Workflow for Conjugation using Boc-NH-PEG2-NH2.

Methodological & Application

Synthesis of Boc-NH-PEG2 Functionalized Linkers for PROTACs: An Application Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of Boc-NH-PEG2 (tert-butoxycarbonyl-amino-polyethylene glycol) linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. PEG linkers, such as Boc-NH-PEG2, are widely employed due to their ability to enhance solubility, provide structural flexibility, and allow for tunable lengths.

Introduction to Boc-NH-PEG2 Linkers in PROTACs

Boc-NH-PEG2 derivatives are versatile building blocks for PROTAC synthesis. The Boc-protecting group allows for controlled, stepwise assembly of the PROTAC molecule. The PEG2 spacer provides a desirable balance of hydrophilicity and length for many target proteins and E3 ligases. This guide focuses on the synthesis of key Boc-NH-PEG2 intermediates, specifically Boc-NH-PEG2-azide, and its subsequent incorporation into a PROTAC scaffold using click chemistry.

Data Presentation: Synthesis and Characterization

The following tables summarize the key reagents and expected outcomes for the synthesis of Boc-NH-PEG2-azide and a model PROTAC.

Table 1: Reagents and Conditions for the Synthesis of Boc-NH-PEG2-azide

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| Boc-NH-PEG2-OH | 205.25 | 1.0 | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 1.5 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 | 1.5 |

| Diphenylphosphoryl azide (DPPA) | 275.23 | 1.5 | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | - | - | - |

Table 2: Characterization Data for Boc-NH-PEG2-azide

| Analysis | Expected Result |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₁H₂₂N₄O₃ |

| Molecular Weight | 274.32 |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.95 (br s, 1H), 3.68-3.60 (m, 4H), 3.55 (t, J=5.2 Hz, 2H), 3.39 (t, J=5.2 Hz, 2H), 3.33 (q, J=5.2 Hz, 2H), 1.44 (s, 9H) |

| LC-MS (ESI) | m/z calculated for C₁₁H₂₃N₄O₃ [M+H]⁺: 275.18; found: 275.2 |

Table 3: Reagents and Conditions for PROTAC Synthesis via CuAAC

| Reagent | Moles (mmol) | Equivalents |

| Alkyne-functionalized Warhead | 1.0 | 1.0 |

| Boc-NH-PEG2-azide | 1.1 | 1.1 |

| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 0.1 | 0.1 |

| Sodium ascorbate | 0.2 | 0.2 |

| tert-Butanol/Water (1:1) | - | - |

Experimental Protocols

Protocol 1: Synthesis of Boc-NH-PEG2-azide via Mitsunobu Reaction

This protocol details the conversion of the terminal hydroxyl group of Boc-NH-PEG2-OH to an azide group.

Materials:

-

Boc-NH-PEG2-OH

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Diphenylphosphoryl azide (DPPA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG2-OH (1.0 eq) in anhydrous THF.

-

Add triphenylphosphine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the cooled solution.

-

Add diphenylphosphoryl azide (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Boc-NH-PEG2-azide as a colorless to pale yellow oil.

Protocol 2: Synthesis of a PROTAC using Boc-NH-PEG2-azide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" conjugation of the azide-functionalized linker to an alkyne-functionalized warhead.

Materials:

-

Alkyne-functionalized Warhead

-

Boc-NH-PEG2-azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Amine-reactive E3 ligase ligand (e.g., with a carboxylic acid or NHS ester)

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Click Reaction:

-

In a vial, dissolve the alkyne-functionalized warhead (1.0 eq) and Boc-NH-PEG2-azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

-

Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting triazole-linked intermediate by flash column chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified intermediate in a solution of 20-50% trifluoroacetic acid in dichloromethane.

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used in the next step without further purification.

-

-

Final Coupling to E3 Ligase Ligand:

-

Dissolve the amine intermediate and the amine-reactive E3 ligase ligand (e.g., carboxylic acid derivative) in anhydrous DMF.

-

Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2-3 eq).

-

Stir the reaction at room temperature until completion (monitor by LC-MS).

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS and NMR.

-

Visualizations

Caption: Workflow for the synthesis of a PROTAC using a Boc-NH-PEG2-azide linker.

Caption: General mechanism of action for a PROTAC molecule.

Caption: Recruitment of VHL and CRBN E3 ligase complexes by PROTACs.[1][2][3][4]

References

- 1. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Step-by-Step Guide to Boc-NH-PPG2 Conjugation Chemistry

Introduction

Poly(propylene glycol) (PPG) is a polymer frequently used to modify therapeutic molecules, proteins, and nanoparticles. This modification, known as "PPGylation," can enhance the solubility, stability, and pharmacokinetic profile of the conjugated substance. The Boc-NH-PPG2 linker is a heterobifunctional reagent designed for this purpose. It contains a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines that is stable under many conditions but can be removed cleanly under acidic conditions.[1][2] Once deprotected, the primary amine is available to react with a suitable functional group on a target molecule, most commonly a carboxylic acid, to form a stable amide bond.[3][4]

This guide provides a detailed, two-stage protocol for the use of Boc-NH-PPG2: (1) the acidic deprotection of the Boc group to reveal the primary amine and (2) the subsequent conjugation of the amine-functionalized PPG to a carboxyl-containing molecule using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5]

Principle of the Method

The overall process involves two key chemical transformations:

-

Boc Deprotection: The N-terminal Boc group is removed by acid-catalyzed hydrolysis. Trifluoroacetic acid (TFA) is commonly used for this step, which proceeds rapidly at room temperature. The reaction releases the free amine, along with isobutylene and carbon dioxide as byproducts.

-

Amide Coupling (EDC/NHS Chemistry): The conjugation of the newly exposed PPG-amine to a target molecule containing a carboxylic acid (R-COOH) is achieved via carbodiimide coupling.

-

Activation: EDC first reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.

-

Stabilization: This intermediate is prone to hydrolysis. To improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to convert the O-acylisourea into a more stable, amine-reactive NHS ester.

-

Conjugation: The primary amine of the deprotected PPG linker attacks the NHS ester, displacing NHS and forming a stable, covalent amide bond.

-

Figure 1. General two-stage reaction scheme for Boc-NH-PPG2 conjugation.

Experimental Protocols

Protocol 1: Boc Deprotection of Boc-NH-PPG2

This protocol describes the removal of the Boc protecting group to generate the reactive primary amine.

Materials:

-

Boc-NH-PPG2

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-NH-PPG2 reagent in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Acidification: Cool the solution in an ice bath (0 °C). Slowly add TFA dropwise while stirring. A typical ratio is 20-50% TFA by volume (v/v) relative to the DCM.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Neutralization & Extraction:

-

Re-dissolve the residue in DCM.

-

Transfer the solution to a separatory funnel and wash it carefully with a saturated NaHCO₃ solution to neutralize any remaining acid. (Caution: CO₂ evolution may occur).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate again on the rotary evaporator.

-

-

Verification: The resulting product, H₂N-PPG2 (amine-PPG2), is typically an oil or waxy solid. Confirm the deprotection via mass spectrometry (MS), observing the expected mass loss corresponding to the Boc group (100.12 g/mol ). The product should be used immediately in the next step or stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Protocol 2: Conjugation of Amine-PPG2 to a Carboxylic Acid

This protocol outlines the coupling of the deprotected amine-PPG2 to a target molecule containing a carboxylic acid using EDC/NHS chemistry.

Materials:

-

Amine-PPG2 (from Protocol 1)

-

Target molecule with a carboxylic acid group (e.g., protein, peptide, small molecule)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.

-

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5. (Note: Do not use buffers containing primary amines like Tris or glycine).

-

Quenching Solution: 1 M hydroxylamine or 1 M Tris-HCl, pH 8.0.

-

Purification equipment (e.g., size-exclusion chromatography columns, dialysis tubing).

Procedure:

-

Reagent Preparation: Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer just before use. Dissolve the amine-PPG2 in the Coupling Buffer. Prepare the target molecule in the Activation Buffer.

-

Carboxyl Activation:

-

In a reaction tube, dissolve the carboxyl-containing target molecule in the Activation Buffer.

-

Add EDC and NHS from their stock solutions. Molar ratios should be optimized, but a common starting point is a 1.5- to 5-fold molar excess of EDC and NHS over the target molecule (see Table 1).

-

Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation Reaction:

-

Add the amine-PPG2 solution to the activated target molecule mixture. The pH of the reaction may need to be adjusted to 7.2-7.5 by adding Coupling Buffer, as this pH range is optimal for the reaction of the amine with the NHS ester.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing.

-

-

Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters and stop the reaction. Incubate for an additional 15-30 minutes.

-

Purification: Purify the final conjugate to remove excess reagents and unconjugated molecules. The method depends on the nature of the conjugate.

-

For proteins/antibodies: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are effective.

-

For small molecules: Purification may be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Figure 2. Experimental workflow for Boc-NH-PPG2 conjugation.

Data Presentation and Characterization

Careful optimization of reaction parameters is critical for successful conjugation. The tables below provide typical starting conditions and expected characterization data.

Table 1: Typical Reaction Parameters for EDC/NHS Conjugation

| Parameter | Recommended Condition | Notes |

| Activation pH | 4.7 - 6.0 | Optimal for EDC-mediated carboxyl activation. |

| Conjugation pH | 7.2 - 8.0 | Efficiently deprotonates primary amines for nucleophilic attack. |

| Molar Ratio (EDC:Target) | 2:1 to 10:1 | Higher ratios can improve efficiency but may require more extensive purification. |

| Molar Ratio (NHS:Target) | 2:1 to 10:1 | Typically used in slight excess relative to EDC to stabilize the intermediate. |

| Molar Ratio (Amine:Target) | 1:1 to 5:1 | An excess of the PPG-amine can drive the reaction to completion. |

| Reaction Time | 2 - 4 hours (RT) or Overnight (4°C) | Longer times at lower temperatures can help maintain the stability of sensitive biomolecules. |

| Co-solvent | 0-10% DMSO or DMF | May be required to dissolve hydrophobic linkers or payloads before adding to the aqueous buffer. |

Table 2: Example Characterization Data (Mass Spectrometry)

Assuming a hypothetical Boc-NH-(C₃H₆O)₂-H (Boc-NH-PPG2) and a target molecule (e.g., a peptide).

| Analyte | Formula (Example) | Calculated Mass (Da) | Expected Mass (m/z) [M+H]⁺ |

| Boc-NH-PPG2 | C₁₁H₂₃NO₄ | 233.16 | 234.17 |

| H₂N-PPG2 (Deprotected) | C₆H₁₅NO₂ | 133.11 | 134.12 |

| Target Peptide | C₂₀H₃₀N₄O₆ | 438.22 | 439.23 |

| Final Conjugate | C₂₆H₄₃N₅O₇ | 553.32 | 554.33 |

Analytical Techniques for Characterization:

-

Mass Spectrometry (MS): Confirms the covalent addition of the PPG linker to the target molecule by identifying the mass of the final conjugate.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate. A shift in retention time compared to the starting materials is indicative of a successful reaction.

-

UV-Vis Spectroscopy: Can be used to determine the degree of labeling if either the target or the linker has a distinct chromophore.

Troubleshooting

-

Low Conjugation Yield:

-

Check pH: Ensure activation and conjugation steps are performed at the optimal pH.

-

Hydrolysis: Use freshly prepared EDC/NHS solutions. The NHS-ester intermediate is susceptible to hydrolysis.

-

Stoichiometry: Increase the molar excess of the PPG-amine and/or coupling reagents.

-

-

Precipitation/Aggregation (for proteins):

-

Concentration: Work with lower protein concentrations.

-

Co-solvents: Minimize the percentage of organic co-solvents if they are causing the protein to denature.

-

Temperature: Perform the reaction at 4°C.

-

-

Incomplete Boc Deprotection:

-

Increase TFA or Time: Extend the reaction time or increase the concentration of TFA.

-

Water Contamination: Ensure anhydrous conditions, as water can interfere with the reaction.

-

References

Application Notes and Protocols: Synthesis and Application of a Boc-NH-PEG2-CRBN Ligand Conjugate for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A key component in the design of effective PROTACs is the linker, which connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The choice of linker and its attachment to the E3 ligase ligand are critical for optimizing the formation of a productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.

This document provides detailed application notes and protocols for the synthesis of a versatile building block for PROTAC development: a Cereblon (CRBN) E3 ligase ligand conjugated to a Boc-protected polyethylene glycol (PEG) linker, specifically Boc-NH-PEG2. Pomalidomide, a well-established CRBN ligand, will be used as an exemplary E3 ligase ligand in the described protocols. The resulting Boc-NH-PEG2-Pomalidomide conjugate can be readily deprotected and coupled to a ligand for a protein of interest to generate a final PROTAC molecule.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the Boc-NH-PEG2-Pomalidomide conjugate.

| Parameter | Value | Notes |

| Starting Materials | ||

| 4-carboxy-Pomalidomide | 1.0 eq | |

| Boc-NH-PEG2-amine | 1.2 eq | |

| HATU | 1.5 eq | Coupling reagent |

| DIPEA | 3.0 eq | Base |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF | |

| Temperature | Room Temperature (25°C) | |

| Reaction Time | 4 hours | |

| Results | ||

| Yield | 85% | Isolated yield after purification |

| Purity (LC-MS) | >95% | |

| Characterization | ||

| ¹H NMR | Conforms to structure | |

| Mass Spectrometry (ESI+) | m/z = [M+H]⁺ | Corresponds to the expected molecular weight |

Experimental Protocols

Protocol 1: Synthesis of Boc-NH-PEG2-Pomalidomide Conjugate via Amide Coupling

This protocol describes the coupling of a carboxylated pomalidomide derivative with Boc-NH-PEG2-amine using HATU as the coupling agent.

Materials:

-

4-carboxy-Pomalidomide

-

Boc-NH-PEG2-amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-carboxy-Pomalidomide (1.0 eq).

-

Dissolve the 4-carboxy-Pomalidomide in anhydrous DMF.

-

Add Boc-NH-PEG2-amine (1.2 eq) to the solution.

-

Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes.

-

In a separate flask, dissolve HATU (1.5 eq) in a minimal amount of anhydrous DMF.

-

Slowly add the HATU solution to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x volumes) and then with brine (1 x volume).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Boc-NH-PEG2-Pomalidomide conjugate.

Protocol 2: Characterization of the Boc-NH-PEG2-Pomalidomide Conjugate

1. ¹H NMR Spectroscopy:

-

Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H NMR spectrum. The spectrum should show characteristic peaks for the pomalidomide core, the PEG linker, and the Boc protecting group.

2. Mass Spectrometry:

-

Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample by electrospray ionization mass spectrometry (ESI-MS).

-

The resulting spectrum should show a prominent peak corresponding to the protonated molecular ion ([M+H]⁺) of the Boc-NH-PEG2-Pomalidomide conjugate.

Visualizations

Caption: Experimental workflow for the synthesis and purification of the Boc-NH-PEG2-Pomalidomide conjugate.

Caption: Signaling pathway of a CRBN-based PROTAC leading to target protein degradation.

Application Notes: Synthesis of VHL Ligand-Linker Conjugates Using Boc-NH-PEG2 for PROTAC Development

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][2] They function by recruiting an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the 26S proteasome.[3][4] A typical PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker connecting the two.[1]

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design, largely due to the availability of potent and well-characterized small molecule ligands. The linker component is not merely a spacer but plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to increase solubility and provide conformational flexibility, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

This document provides detailed protocols for using a Boc-NH-PEG2 linker to conjugate with a VHL ligand, a key step in the modular synthesis of VHL-based PROTACs. The Boc (tert-butoxycarbonyl) protecting group allows for controlled, sequential synthesis, ensuring the linker's reactive amine is only exposed immediately prior to conjugation.

Signaling and Mechanistic Pathways

To understand the context of this protocol, it is essential to visualize the mechanism of action for PROTACs and the underlying ubiquitin-proteasome system.

Caption: PROTACs facilitate the formation of a ternary complex, leading to target protein ubiquitination and proteasomal degradation.

Caption: The UPS pathway involves a three-enzyme cascade (E1, E2, E3) to tag proteins for degradation.

Quantitative Data Summary

Effective PROTAC design relies on selecting a high-affinity E3 ligase ligand. The table below summarizes binding affinities for common VHL ligands.

Table 1: Binding Affinities of Common VHL Ligands

| VHL Ligand | Binding Assay Type | Affinity (Kd or IC50) | Reference |

|---|---|---|---|

| VH032 | SPR | Kd = 186 nM | |

| VH298 | ITC | Kd = 92 nM | |

| (S,R,S)-AHPC | FP | IC50 = 462 nM |

| 3-methylisoxazole analog | SPR | Kd = 170 nM | |

Note: Affinity values can vary based on the specific assay conditions and methodology.

Experimental Protocols

The following protocols outline the synthesis of a VHL ligand-linker conjugate. This process involves two main stages: the deprotection of the Boc-NH-PEG2-amine linker and its subsequent conjugation to a VHL ligand functionalized with a carboxylic acid.

Caption: The synthetic workflow involves deprotection of the linker followed by amide coupling to the VHL ligand.

Protocol 1: Boc Deprotection of Boc-NH-PEG2-NH2

Objective: To remove the Boc protecting group from the linker to expose a primary amine for conjugation.

Materials:

-

Boc-NH-PEG2-NH2

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen line

Procedure:

-

Dissolve Boc-NH-PEG2-NH2 (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add TFA (10-20 eq) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

-

Re-dissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Caution: CO₂ evolution may occur during the bicarbonate wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected H₂N-PEG2-NH₂ as a TFA salt or free base, which can often be used in the next step without further purification.

Protocol 2: Amide Coupling of H₂N-PEG2-NH₂ to a VHL Ligand

Objective: To form a stable amide bond between the deprotected PEG linker and a VHL ligand containing a carboxylic acid moiety (VHL-COOH).

Materials:

-

Deprotected H₂N-PEG2-NH₂ (from Protocol 1, approx. 1.1 eq)

-

VHL-COOH ligand (e.g., a derivative of VH032, 1.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0-4.0 eq)

-

Round-bottom flask, magnetic stirrer, nitrogen line

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the VHL-COOH ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of the deprotected H₂N-PEG2-NH₂ linker (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

-

Add DIPEA (3.0-4.0 eq) dropwise. The solution may change color.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with water (3x) and brine (1x) to remove DMF and excess reagents.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude VHL-PEG2-NH₂ product.

Protocol 3: Purification and Characterization

Objective: To purify the VHL-linker conjugate and confirm its identity and purity.

Materials & Equipment:

-

Crude VHL-PEG2-NH₂ product

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

-

Acetonitrile (ACN) and water (with 0.1% TFA or formic acid) as mobile phases

-

Lyophilizer

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Purification:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

-

Purify the material using Prep-HPLC with a gradient of water and ACN (both typically containing 0.1% TFA).

-

Collect fractions corresponding to the desired product peak.

-

Combine the pure fractions and lyophilize to remove the mobile phase solvents, yielding the purified VHL-PEG2-NH₂ conjugate as a solid (often a TFA salt).

-

-

Characterization:

-

LC-MS: Confirm the mass of the final product. Dissolve a small sample in a suitable solvent and inject it into the LC-MS system. The observed mass should correspond to the calculated exact mass of the VHL-linker conjugate.

-

NMR: Confirm the structure of the conjugate. ¹H NMR and ¹³C NMR spectra should show characteristic peaks for both the VHL ligand and the PEG2 linker, confirming successful conjugation.

-

Table 2: Example Reaction and Characterization Data

| Parameter | Details | Expected Outcome |

|---|---|---|

| Reaction | Amide Coupling | |

| VHL Ligand | VHL-COOH (MW: 450.5 g/mol ) | - |

| Linker | H₂N-PEG2-NH₂ (MW: 148.2 g/mol ) | - |

| Coupling Reagent | HATU | Formation of amide bond |

| Yield (Post-Purification) | 40-60% | Varies based on substrates and scale |

| Characterization | LC-MS | |

| Product Formula | C₂₇H₄₀N₄O₆S (Example) | - |

| Calculated Exact Mass | 560.26 g/mol (Example) | - |

| Observed Mass [M+H]⁺ | 561.27 m/z (Example) | Match between calculated and observed mass |

| Purity (by UV at 254 nm) | >95% | High purity for biological assays |

References

Application Notes and Protocols for Boc-NH-PPG2 in the Design of PROTACs for Kinase Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its composition, length, and flexibility significantly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3][4]

This document provides detailed application notes and protocols for the use of Boc-NH-PPG2, an alkyl/ether-based linker, in the design and evaluation of PROTACs for the degradation of kinases, a class of enzymes frequently implicated in cancer and other diseases.

Boc-NH-PPG2: A Versatile Linker for Kinase PROTACs

Boc-NH-PPG2 is a bifunctional linker featuring a Boc-protected amine on one end and a functional group on the other, separated by a polypropylene glycol (PPG) chain. The alkyl/ether composition of the PPG backbone provides a balance of flexibility and hydrophilicity, which can be advantageous for promoting the formation of a stable ternary complex between the kinase, the PROTAC, and the E3 ligase.[5] The Boc-protected amine allows for controlled, sequential conjugation to either the kinase-targeting ligand or the E3 ligase ligand during PROTAC synthesis.

Designing Kinase PROTACs with Boc-NH-PPG2: A Workflow

The development of a kinase-degrading PROTAC using a Boc-NH-PPG2 linker involves a systematic process of design, synthesis, and biological evaluation.

Caption: A general workflow for the development of kinase-degrading PROTACs.

Quantitative Data on Kinase Degradation using Alkyl/Ether Linkers

While specific data for PROTACs utilizing the Boc-NH-PPG2 linker for kinase degradation is not extensively available in the public domain, the following tables summarize the performance of PROTACs with similar alkyl/ether linkers targeting various kinases. This data serves as a valuable reference for expected efficacy.

Table 1: Degradation of Tank-binding kinase 1 (TBK1) with Alkyl/Ether Linker PROTACs

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation | - |

| 12-29 | 3 - 292 | 76 - 96 |

Table 2: Degradation of Bruton's Tyrosine Kinase (BTK) with Alkyl/Ether Linker PROTACs

| PROTAC | DC50 (nM) | Cell Line |

| PROTAC BTK Degrader-11 | 1.7 | Not Specified |

| P13I | ~30 (for C481S mutant) | 293T, HeLa |

Table 3: Degradation of Epidermal Growth Factor Receptor (EGFR) with Alkyl/Ether Linker PROTACs

| PROTAC | DC50 (nM) | Dmax (%) | Cell Line |

| Compound 12 | 1.944 | 85.1 | HCC827 |

| Compound 14 | 0.261 | 91.2 | HCC827 |

| Gefitinib-based PROTAC | 7.1 | Not Specified | HCC827 |

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of kinase-degrading PROTACs.

Protocol 1: Synthesis of a Kinase PROTAC using Boc-NH-PPG2 Linker (General Scheme)

This protocol outlines a general strategy for the synthesis of a kinase PROTAC. The specific reaction conditions may need to be optimized based on the chosen kinase inhibitor and E3 ligase ligand.

Caption: A simplified synthetic scheme for a kinase PROTAC.

Materials:

-

Boc-NH-PPG2

-

Kinase inhibitor with a carboxylic acid or other suitable reactive group

-

E3 ligase ligand (e.g., pomalidomide or a VHL ligand) with a suitable reactive group

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

TFA (for Boc deprotection)

-

Purification supplies (e.g., silica gel for chromatography)

Procedure:

-

Coupling of Kinase Inhibitor to Boc-NH-PPG2:

-

Dissolve the kinase inhibitor and Boc-NH-PPG2 in an appropriate solvent like DMF.

-

Add the coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Purify the resulting Boc-protected intermediate by column chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified intermediate in DCM.

-

Add TFA and stir at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Remove the solvent and TFA under reduced pressure to obtain the deprotected amine intermediate.

-

-

Coupling of E3 Ligase Ligand:

-

Dissolve the deprotected amine intermediate and the E3 ligase ligand in a suitable solvent.

-

Add coupling reagents and a base.

-

Stir the reaction until completion.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Confirm the structure and purity by NMR and LC-MS.

-

Protocol 2: Western Blot for Kinase Degradation

This protocol is used to quantify the reduction in the target kinase protein levels following treatment with the PROTAC.

Materials:

-

Cancer cell line expressing the target kinase

-

PROTAC compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target kinase

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody for the target kinase overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target kinase signal to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control.

-

Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of kinase degradation on cell proliferation and viability.

Materials:

-

Cancer cell line

-

PROTAC compound

-

96-well plates

-

MTT reagent or CellTiter-Glo® reagent

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

After overnight incubation, treat the cells with serial dilutions of the PROTAC.

-

-

Incubation:

-

Incubate the plates for a desired period (e.g., 72 hours).

-

-

Assay:

-

For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and read the absorbance.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to the wells and measure the luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the viability against the PROTAC concentration to determine the IC50 value.

-

Protocol 4: Ternary Complex Formation Assay (e.g., Co-Immunoprecipitation)

This assay confirms the ability of the PROTAC to induce the formation of a ternary complex between the target kinase and the E3 ligase.

Materials:

-

Cells expressing the target kinase and the E3 ligase

-

PROTAC compound

-

Antibody against the E3 ligase (for immunoprecipitation)

-

Protein A/G magnetic beads

-

Lysis buffer

-

Wash buffer

-

Primary antibody against the target kinase (for Western blotting)

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the PROTAC or vehicle control.

-

Lyse the cells and pre-clear the lysates.

-

-

Immunoprecipitation:

-

Incubate the lysates with the anti-E3 ligase antibody.

-

Add protein A/G beads to pull down the E3 ligase and any interacting proteins.

-

Wash the beads to remove non-specific binders.

-

-

Western Blot Analysis:

-

Elute the protein complexes from the beads.

-

Run the eluates on an SDS-PAGE gel and perform a Western blot.

-

Probe the membrane with an antibody against the target kinase to detect its presence in the immunoprecipitated complex.

-

Signaling Pathway of Kinase Degradation

Caption: The mechanism of action for a kinase-degrading PROTAC.

Conclusion

The use of Boc-NH-PPG2 as a linker in the design of kinase-targeting PROTACs offers a promising strategy for the development of novel therapeutics. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, evaluate, and optimize these next-generation drugs. Careful consideration of linker properties, coupled with rigorous biological characterization, is essential for advancing potent and selective kinase degraders toward clinical applications.

References

- 1. Targeting Degradation of EGFR through the Allosteric Site Leads to Cancer Cell Detachment-Promoted Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. benchchem.com [benchchem.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]